![molecular formula C9H10N2O3 B15163105 [Methyl(4-nitrophenyl)amino]acetaldehyde CAS No. 142352-47-4](/img/structure/B15163105.png)
[Methyl(4-nitrophenyl)amino]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Methyl(4-nitrophenyl)amino]acetaldehyde is an organic compound with the molecular formula C9H10N2O3. It contains a total of 24 bonds, including 14 non-hydrogen bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde group, 1 tertiary amine group, and 1 nitro group
Méthodes De Préparation
The synthesis of [Methyl(4-nitrophenyl)amino]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with methylglyoxal under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
[Methyl(4-nitrophenyl)amino]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Applications De Recherche Scientifique
[Methyl(4-nitrophenyl)amino]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [Methyl(4-nitrophenyl)amino]acetaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparaison Avec Des Composés Similaires
[Methyl(4-nitrophenyl)amino]acetaldehyde can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde: Similar structure but lacks the methylamino group.
4-Nitroaniline: Contains the nitro and amino groups but lacks the aldehyde group.
N-Methyl-4-nitroaniline: Similar structure but lacks the aldehyde group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
142352-47-4 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(N-methyl-4-nitroanilino)acetaldehyde |
InChI |
InChI=1S/C9H10N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,7H,6H2,1H3 |
Clé InChI |
YFLNKIUXHUXNMZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


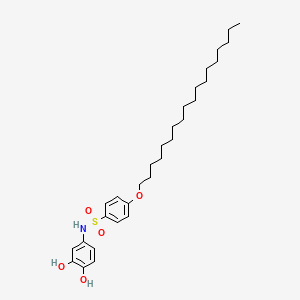
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
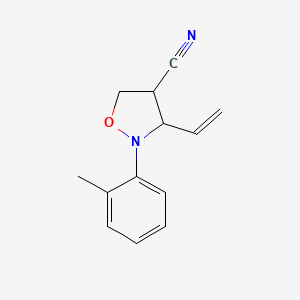
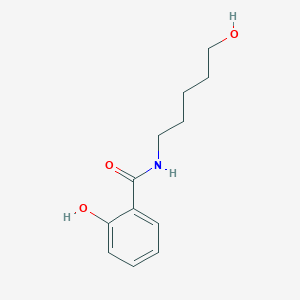
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
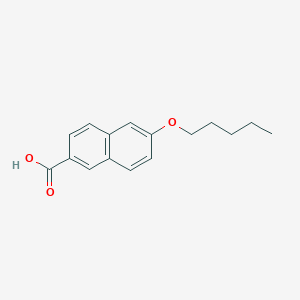

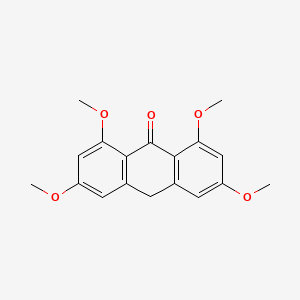
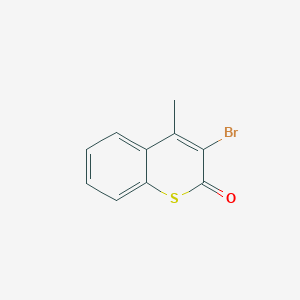
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
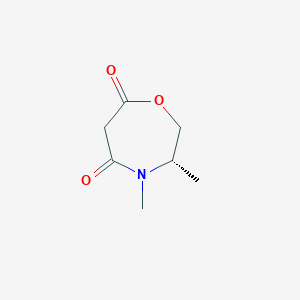
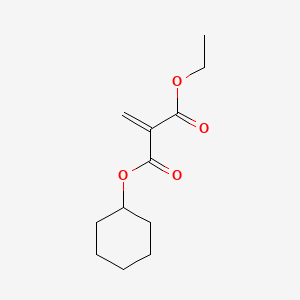
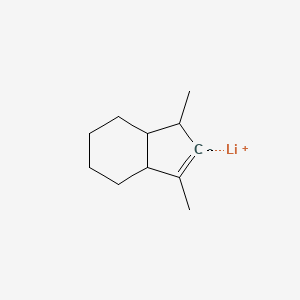
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
